Isoxadifen-ethyl Isoxadifen-ethyl Isoxadifen-ethyl can play the role as a safener with pesticide fenoxaprop-ethyl, which can be an effective combination in agriculture to protect rice. It can also be used as a herbicide for cereal crops to combat grassy weeds.
Isoxadifen-ethyl can play the role as a safener with pesticide fenoxaprop-ethyl, which can be an effective combination in agriculture to protect rice.
Isoxadifen-ethyl is an isoxazoline that is the ethyl ester of isoxadifen. It is used as a herbicide safener, especially in conjunction with the herbicides fenoxaprop-P-ethyl and iodosulfuron-methyl-sodium. It is not approved for use within the European Union. It has a role as a herbicide safener and an agrochemical. It is an ethyl ester and an isoxazoline. It derives from an isoxadifen.
Brand Name: Vulcanchem
CAS No.: 163520-33-0
VCID: VC0530990
InChI: InChI=1S/C18H17NO3/c1-2-21-17(20)16-13-18(22-19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
SMILES: CCOC(=O)C1=NOC(C1)(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C18H17NO3
Molecular Weight: 295.3 g/mol

Isoxadifen-ethyl

CAS No.: 163520-33-0

Cat. No.: VC0530990

Molecular Formula: C18H17NO3

Molecular Weight: 295.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Isoxadifen-ethyl - 163520-33-0

Specification

CAS No. 163520-33-0
Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
IUPAC Name ethyl 5,5-diphenyl-4H-1,2-oxazole-3-carboxylate
Standard InChI InChI=1S/C18H17NO3/c1-2-21-17(20)16-13-18(22-19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
Standard InChI Key MWKVXOJATACCCH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NOC(C1)(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CCOC(=O)C1=NOC(C1)(C2=CC=CC=C2)C3=CC=CC=C3
Appearance Solid powder

Introduction

Chemical and Physical Properties of Isoxadifen-Ethyl

Isoxadifen-ethyl is characterized by distinct physicochemical attributes that underpin its stability and functionality in agricultural formulations.

Structural and Molecular Characteristics

  • Molecular weight: 295.33 g/mol .

  • Melting point: 87–88°C (ethyl ether) .

  • Boiling point: 407.7 ± 55.0°C (predicted) .

  • Density: 1.15 ± 0.1 g/cm³ at 20°C .

  • Water solubility: 1.06 mg/L at 20°C .

  • LogP: 3.8 at 30°C, indicating moderate hydrophobicity .

The compound’s structure includes an isoxazoline ring and an ethyl ester group, which facilitate its role in herbicide detoxification .

Spectroscopic and Analytical Data

  • Collision cross-section (CCS): 187.8 Ų (ESI+; [M+Na]+\text{[M+Na]}^+) and 169.5 Ų (ESI+; [M+H]+\text{[M+H]}^+) .

  • Mass spectrometry (LC-MS): Dominant peaks at m/z 263.1066, 232.0757, and 250.0862 .

Synthesis and Industrial Production

Conventional Synthesis Pathway

Isoxadifen-ethyl is synthesized via a multi-step process:

  • Cross-aldol condensation: Benzophenone reacts with ethyl pyruvate in the presence of sodium hydroxide, yielding ethyl distyrene ketoacetate .

  • Oximation: Ethyl distyrene ketoacetate is treated with hydroxylamine hydrochloride to form ethyl distyryl formate ketone oxime .

  • Cyclization: The oxime undergoes cyclization under alkaline conditions to produce isoxadifen-ethyl .

Reaction conditions:

  • Temperature: 50–90°C for aldol condensation .

  • Solvents: Ethanol for recrystallization .

Innovations in Chiral Synthesis

Recent patents describe chiral derivatives of isoxadifen-ethyl to enhance stereoselectivity and reduce byproducts. For example, enantioselective synthesis using potassium hydroxide as a base improves yields to >85% while minimizing waste .

Agricultural Applications and Mechanisms

Role as a Herbicide Safener

Isoxadifen-ethyl mitigates phytotoxicity caused by herbicides such as fenoxaprop-P-ethyl and iodosulfuron-methyl-sodium in crops like rice .

Mode of Action

  • Enzyme induction: Activates glutathione-S-transferases (GSTs) and cytochrome P450 monooxygenases, enhancing herbicide metabolism .

  • Competitive inhibition: Binds to herbicide target sites, reducing uptake in crops .

Field Efficacy and Formulations

  • Synergistic mixtures: Combined with foramsulfuron in oil-dispersible formulations (e.g., Equip OD®) to control Echinochloa crus-galli in rice fields .

  • Seed treatment: Pre-treatment of cultivated rice seeds with 22.5 g/L isoxadifen-ethyl reduces fenoxaprop-P-ethyl-induced injury by 70–90% .

Table 1: Herbicide-Safener Compatibility

HerbicideCropSafener ConcentrationInjury Reduction
Fenoxaprop-P-ethylRice22.5 g/L85%
Iodosulfuron-methylWheat15 g/L78%

Recent Advancements and Challenges

Derivative Development

Novel derivatives, such as amine- and amino acid-conjugated isoxadifen-ethyl, exhibit enhanced safening activity. For instance, a 2-methoxy-5-nitrophenol sodium salt derivative reduced rice injury by 95% at 50 μM .

Industrial Synthesis Challenges

  • Yield optimization: Traditional methods yield ~75%, necessitating catalytic improvements .

  • Waste management: Alkaline hydrolysis generates chloride byproducts, requiring neutralization .

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